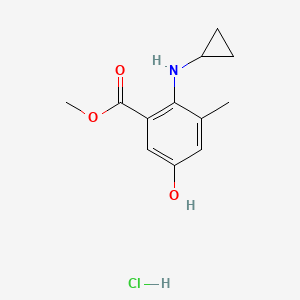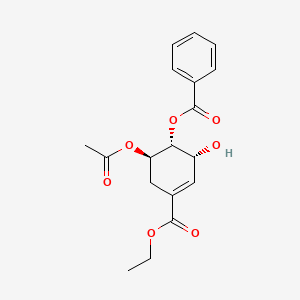
1,3-Benzenediamine-d8
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3-Benzenediamine-d8 is a deuterated derivative of 1,3-benzenediamine, where hydrogen atoms are replaced with deuterium atoms. This compound is of interest in scientific research due to its unique properties and applications in various fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1,3-Benzenediamine-d8 can be synthesized through the deuterium exchange reaction of 1,3-benzenediamine with heavy water (D₂O) under specific conditions. The reaction typically involves heating the compound in the presence of a catalyst to facilitate the exchange of hydrogen atoms with deuterium atoms.
Industrial Production Methods: Industrial production of this compound involves large-scale deuterium exchange reactions using specialized reactors and equipment to ensure the efficient replacement of hydrogen atoms with deuterium atoms. The process requires precise control of reaction conditions, including temperature, pressure, and catalyst concentration, to achieve high yields and purity.
Análisis De Reacciones Químicas
Types of Reactions: 1,3-Benzenediamine-d8 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Typical reagents include halogens (e.g., chlorine, bromine) and strong acids (e.g., hydrochloric acid, sulfuric acid).
Major Products Formed:
Oxidation: Formation of benzenediimine derivatives.
Reduction: Production of 1,3-benzene derivatives with reduced functional groups.
Substitution: Generation of halogenated or sulfonated derivatives.
Aplicaciones Científicas De Investigación
1,3-Benzenediamine-d8 is widely used in scientific research due to its unique properties and isotopic labeling capabilities. Its applications include:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Employed in the study of metabolic pathways and enzyme mechanisms.
Medicine: Utilized in the development of deuterated drugs for improved pharmacokinetics and reduced toxicity.
Industry: Applied in the production of advanced materials and deuterated compounds for various industrial processes.
Mecanismo De Acción
The mechanism by which 1,3-Benzenediamine-d8 exerts its effects depends on its specific application. In general, the compound interacts with molecular targets and pathways through its deuterated structure, which can influence reaction rates and stability. The exact mechanism may vary based on the context in which the compound is used.
Comparación Con Compuestos Similares
1,2-Benzenediamine
1,4-Benzenediamine
2,6-Diaminopyridine
Propiedades
Fórmula molecular |
C6H8N2 |
|---|---|
Peso molecular |
112.17 g/mol |
Nombre IUPAC |
2,4,5,6-tetradeuteriobenzene-1,3-diamine |
InChI |
InChI=1S/C6H8N2/c7-5-2-1-3-6(8)4-5/h1-4H,7-8H2/i1D,2D,3D,4D |
Clave InChI |
WZCQRUWWHSTZEM-RHQRLBAQSA-N |
SMILES isomérico |
[2H]C1=C(C(=C(C(=C1[2H])N)[2H])N)[2H] |
SMILES canónico |
C1=CC(=CC(=C1)N)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



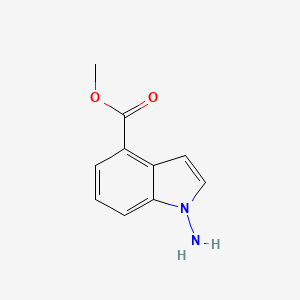
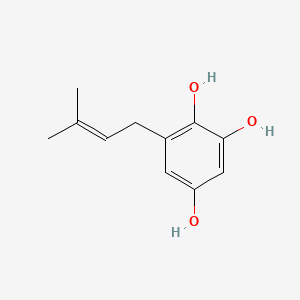
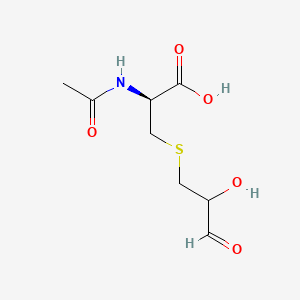
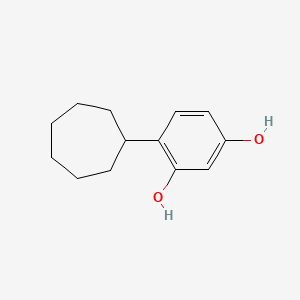

![trisodium;(2R,4S)-2-[(R)-[[2-amino-2-(4-oxidophenyl)acetyl]amino]-carboxylatomethyl]-5,5-dimethyl-1,3-thiazolidine-4-carboxylate](/img/structure/B15354230.png)
![n-Butyl-2-Methyl-5-[4-(methylsulfonyl)phenyl]-1-phenyl-1H-pyrrole-3-acetate](/img/structure/B15354238.png)
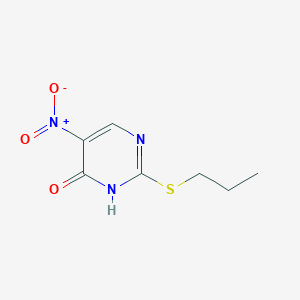
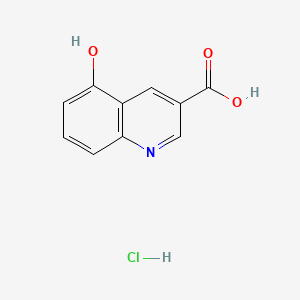
![1-(4-Methoxyphenyl)-7-oxo-6-(4-(2-oxopyrrolidin-1-yl)phenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxamide](/img/structure/B15354257.png)
![7-Bromo-4-methoxythieno[3,2-c]pyridine](/img/structure/B15354262.png)
